molecular formula C8H7BrFNO2 B1433294 Methyl 5-amino-3-bromo-2-fluorobenzoate CAS No. 1803581-88-5

Methyl 5-amino-3-bromo-2-fluorobenzoate

Cat. No. B1433294
CAS RN: 1803581-88-5
M. Wt: 248.05 g/mol
InChI Key: NEXQWIXZHGVDDY-UHFFFAOYSA-N
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Description

“Methyl 5-amino-3-bromo-2-fluorobenzoate” is a chemical compound that is used as an intermediate in the synthesis of dabrafenib , a selective BRAF inhibitor used in the treatment of BRAF mutation-positive cancers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H7BrFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3 . This indicates that the compound has a molecular weight of 233.04 .


Physical And Chemical Properties Analysis

“this compound” appears as a white to pale cream solid . It has a molecular weight of 233.04 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available .

Scientific Research Applications

Synthesis of Complex Molecules

Studies have shown that similar compounds are crucial intermediates in the synthesis of complex molecules. For instance, compounds like 2-amino-5-bromo-benzoic acid methyl ester have been extensively studied for their molecular structure, vibrational spectra, and hyperpolarizability, indicating their potential in materials science, particularly in the development of nonlinear optical materials (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015). These studies provide a foundational understanding that can be applied to Methyl 5-amino-3-bromo-2-fluorobenzoate, suggesting its utility in synthesizing novel materials with specific optical properties.

Drug Development and Biological Studies

In drug development, fluorinated compounds like this compound are of particular interest due to their unique properties, such as increased stability and bioavailability. Research on similar fluorinated benzothiazoles has revealed their selective antitumor properties, highlighting the role of such compounds in developing new therapeutic agents (Bradshaw et al., 2002). This suggests that this compound could be a valuable precursor in synthesizing novel antitumor agents.

Material Science and Corrosion Inhibition

The field of materials science also benefits from the study of compounds like this compound. Ionic liquids derived from similar structures have been investigated for their corrosion inhibition properties, offering insights into the development of new anticorrosive materials (Omar et al., 2020). This research indicates potential applications of this compound in creating coatings or additives that protect metals from corrosion.

Mechanism of Action

While “Methyl 5-amino-3-bromo-2-fluorobenzoate” itself likely doesn’t have a direct mechanism of action, the compound it’s used to synthesize, dabrafenib, is known to inhibit the BRAF protein, which is involved in regulating cell growth . Mutations in the BRAF gene can lead to uncontrolled cell growth and cancer .

Safety and Hazards

Safety information for “Methyl 5-amino-3-bromo-2-fluorobenzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

“Methyl 5-amino-3-bromo-2-fluorobenzoate” is used in the synthesis of dabrafenib, a drug used in the treatment of BRAF mutation-positive cancers . As research continues into the treatment of these cancers, it’s possible that the use of this compound could expand or evolve.

properties

IUPAC Name

methyl 5-amino-3-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXQWIXZHGVDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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